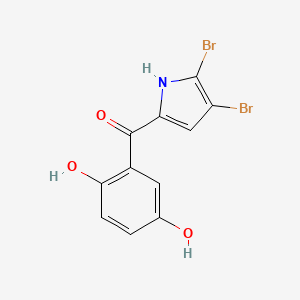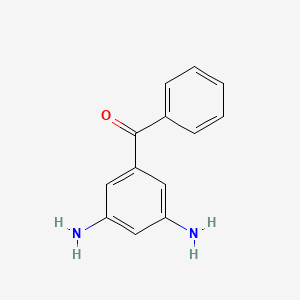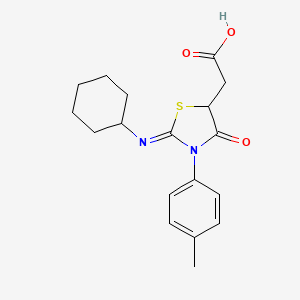
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene is a coordination compound that features a cobalt center coordinated to a macrocyclic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene typically involves the reaction of cobalt salts with the macrocyclic ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the cobalt center. The ligand, 2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene, is synthesized separately and then reacted with cobalt(II) bromide to form the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of coordination chemistry and macrocyclic ligand synthesis are applied on a larger scale to produce similar compounds.
Chemical Reactions Analysis
Types of Reactions
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the coordination environment and reactivity of the compound.
Reduction: Reduction reactions can also occur, often involving the cobalt center and altering the electronic properties of the complex.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene has several scientific research applications:
Catalysis: This compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its ability to facilitate electron transfer processes.
Material Science: The unique electronic properties of this compound make it useful in the development of new materials with specific magnetic or electronic characteristics.
Biological Studies: Research into the biological activity of this compound is ongoing, with studies focusing on its potential as a therapeutic agent or as a model compound for studying metalloenzyme function.
Industrial Applications: While not widely used industrially, the principles of its chemistry are applied in the development of new catalytic processes and materials.
Mechanism of Action
The mechanism by which dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene exerts its effects involves the coordination of the macrocyclic ligand to the cobalt center. This coordination alters the electronic properties of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve electron transfer processes facilitated by the cobalt center.
Comparison with Similar Compounds
Similar Compounds
Dichlorocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene: Similar in structure but with chloride ligands instead of bromide.
Dibromonickel;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene: Nickel analog of the compound with similar coordination environment.
Uniqueness
Dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene is unique due to the specific electronic properties imparted by the cobalt center and the bromide ligands. These properties make it particularly effective in certain catalytic and material science applications compared to its analogs.
Properties
CAS No. |
39177-15-6 |
|---|---|
Molecular Formula |
C14H24Br2CoN4 |
Molecular Weight |
467.11 g/mol |
IUPAC Name |
dibromocobalt;2,3,9,10-tetramethyl-1,4,8,11-tetrazacyclotetradeca-1,3,8,10-tetraene |
InChI |
InChI=1S/C14H24N4.2BrH.Co/c1-11-12(2)16-8-6-10-18-14(4)13(3)17-9-5-7-15-11;;;/h5-10H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI Key |
GYEZVEGGMGIXPC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NCCCN=C(C(=NCCCN=C1C)C)C.[Co](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
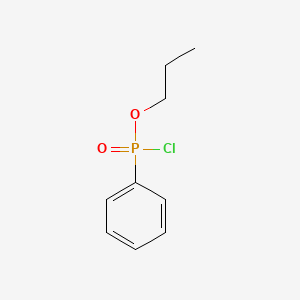

![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)


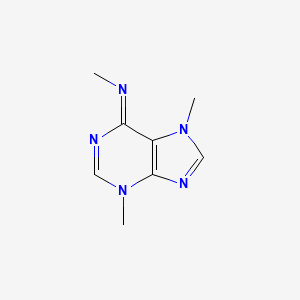
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
